molecular formula C9H7N3 B176497 7-Amino-1H-indole-3-carbonitrile CAS No. 165669-11-4

7-Amino-1H-indole-3-carbonitrile

Cat. No. B176497
M. Wt: 157.17 g/mol
InChI Key: KQDFKEMRXVEKKH-UHFFFAOYSA-N
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Description

7-Amino-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C9H7N3 . It has a molecular weight of 157.17 g/mol . This compound is used in the synthesis of Silodosin, an α1a-adrenoceptor antagonist .


Molecular Structure Analysis

The molecular structure of 7-Amino-1H-indole-3-carbonitrile consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system . The InChI code for this compound is 1S/C9H7N3/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5,12H,11H2 .


Physical And Chemical Properties Analysis

7-Amino-1H-indole-3-carbonitrile has a molecular weight of 157.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 157.063997236 g/mol . The topological polar surface area is 65.6 Ų .

Scientific Research Applications

Synthesis and Anticancer Activity

A series of compounds including 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles were synthesized through a multicomponent reaction. These compounds demonstrated potent anticancer activities against various human cancer cell lines, suggesting their potential in cancer treatment (Radwan et al., 2020).

Novel Fused Pyrimidoindoles with Anticancer Activity

Research into polyheterocyclic compounds starting from 3-amino-[1,2,4]triazino[5,6-b]indole, which includes 1-amino[1,2,4]triazino[3′,4′:3,4]-[1,2,4]triazino[5,6-b]indole-2-carbonitrile, revealed the synthesis of new compounds with promising anticancer activity. This study emphasizes the role of compound size in enhancing anticancer efficacy (Ali & Saad, 2018).

Efficient Synthesis in Water

The synthesis of ethyl 6′-amino-1,1′,2,2′,3′,4′-hexahydro-9′-nitro-2-oxospiro[3H-indole-3,8′-[8H]pyrido[1,2-a]pyrimidine]-7′-carboxylates showcases an efficient, environmentally friendly method. This synthesis avoids hazardous organic solvents and catalysts, indicating a sustainable approach in chemical synthesis (Alizadeh & Moafi, 2015).

Detosylation and Characterization

A study on the detosylation of 3-amino-1-(p-tosylamino)indole-2-carbonitriles revealed unexpected results, leading to high yields of 3-(N-p-tosylamino)indole-2-carbonitriles. This research contributes to the understanding of reaction mechanisms and the synthesis of novel indole carbonitriles (Michaelidou & Koutentis, 2010).

Exploration of Indole Precursors

The reaction of 2-aminoindole-3-carbonitriles with various DMF-dialkoxyacetals under microwaves was investigated, revealing the formation of versatile indole precursors. This study emphasizes the potential of these compounds in developing biologically active molecules (Loidreau et al., 2012).

Inhibitor of Prostaglandin Synthetase

3-Phenyl-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]indole-2-carbonitrile was identified as a potent inhibitor of bovine prostaglandin synthetase. This compound also displayed significant effects in preventing arachidonic acid-induced diarrhea in mice and platelet aggregation in human plasma (Fahrenholtz et al., 1979).

Future Directions

Indole derivatives, including 7-Amino-1H-indole-3-carbonitrile, have been the focus of many researchers in the study of pharmaceutical compounds . They have been investigated for their potential as anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name

7-amino-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDFKEMRXVEKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302952
Record name 7-Amino-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-1H-indole-3-carbonitrile

CAS RN

165669-11-4
Record name 7-Amino-1H-indole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165669-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DE Bussiere, L Xie, H Srinivas, W Shu, A Burke, C Be… - bioRxiv, 2019 - biorxiv.org
… A mixture of 7-amino-1H-indole-3-carbonitrile (16 mg, 0.102 mmol) and sulphonyl chloride (-, 0.112 mmol) in DMF (Volume: 1 ml, Ratio: 5.00, Total Volume: 6.00 ml) and pyridine (…
Number of citations: 2 www.biorxiv.org

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